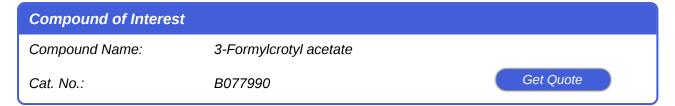


Comparative analysis of different synthetic routes to 3-Formylcrotyl acetate

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A Comparative Analysis of Synthetic Routes to 3-Formylcrotyl Acetate

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Building Block

3-Formylcrotyl acetate is a valuable bifunctional molecule employed as a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals and vitamins. Its aldehyde and acetate functionalities provide versatile handles for carbon-carbon bond formation and other chemical transformations. This guide provides a comparative analysis of different synthetic routes to **3-Formylcrotyl acetate**, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters for the different synthetic routes to **3-Formylcrotyl acetate**, providing a clear comparison of their efficiency and reaction conditions.



Synthetic Route	Starting Material	Key Reagents /Catalyst	Reaction Time	Temperat ure (°C)	Yield (%)	Purity
Allyl Rearrange ment	1,1- dimethoxy- 2-methyl-2- acetoxy- but-3-ene	Copper(I) chloride	5 - 7.5 hours	147 - 160	81.4 - 81.9 (for acetal)	High (distillation)
4,4- dimethoxy- 3-methyl- crotyl acetate	Water	30 minutes	80	~100 (quantitativ e)	High	
Hydroform ylation	1- vinylethyle ne diacetate	Rhodium carbonyl complexes, CO, H ₂	Not specified	80 - 105	Up to 80 (regioselec tivity)	Not specified
Oxidation	Primary allylic chlorides/b romides	Dimethyl sulfoxide (DMSO), Sodium bicarbonat e	Not specified	~80	High (not quantified)	Not specified

Experimental Protocols

This section provides detailed experimental methodologies for the key synthetic routes discussed.

Allyl Rearrangement and Hydrolysis

This two-step process involves the copper-catalyzed allyl rearrangement of a protected precursor followed by hydrolysis to yield **3-Formylcrotyl acetate**. This method has been reported to provide high yields.[1]



Step 1: Synthesis of 4,4-dimethoxy-3-methyl-crotyl acetate

• Materials: 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene, Copper(I) chloride, Nitrogen gas.

Procedure:

- In a reaction vessel equipped with a stirrer, internal thermometer, and a descending condenser, 564 parts of 1,1-dimethoxy-2-methyl-2-acetoxy-but-3-ene and 0.3 parts of copper(I) chloride are heated to 147°C under a pressure of 0.2 bar with stirring.
- A stream of nitrogen (90 liters/hour) is passed continuously through the reaction vessel for the entire reaction time of 5 hours.
- During the reaction, low-boiling by-products are continuously distilled off.
- After 5 hours, the reaction mixture is worked up by distillation to yield 462 parts of 4,4-dimethoxy-3-methyl-crotyl acetate, corresponding to a yield of 81.9% of theory.[1] In other reported examples, yields of 81.4% were achieved over 7.5 hours at temperatures rising to 157°C.[1]

Step 2: Hydrolysis to **3-Formylcrotyl acetate**

Materials: 4,4-dimethoxy-3-methyl-crotyl acetate, Water.

Procedure:

- In a two-stage circulatory reactor, 80 parts of 4,4-dimethoxy-3-methyl-crotyl acetate and
 70 parts of water are heated to 80°C per hour with reflux cooling.
- The mean residence time in the reactor is 30 minutes.
- The water-methanol mixture is removed by distillation.
- β-formyl-crotyl acetate is obtained in virtually quantitative yield.[1]

Hydroformylation



This method introduces a formyl group directly into a diacetate precursor using a transition-metal catalyst under high pressure.[2]

- Starting Material: 1-vinylethylene diacetate (also known as 3,4-diacetoxy-1-butene).
- Key Reagents and Conditions:
 - Catalyst: Rhodium carbonyl complexes.
 - Reagents: Carbon monoxide (CO) and Hydrogen (H₂).
 - Pressure: 500–700 atm.
 - Temperature: 80–105°C.
- Outcome: This reaction leads to the formation of branched aldehydes with regioselectivities of up to 80% for 3-Formylcrotyl acetate.[2]

Oxidation

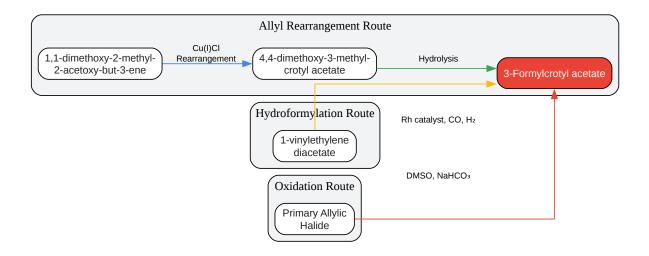
The oxidation of primary allylic halides offers another route to **3-Formylcrotyl acetate**. This method utilizes dimethyl sulfoxide (DMSO) as the oxidizing agent.[2]

- Starting Material: Primary allylic chlorides or bromides (e.g., 4-chloro-2-butenyl acetate).
- Key Reagents and Conditions:
 - Oxidizing Agent: Dimethyl sulfoxide (DMSO).
 - Base: A non-nucleophilic base such as sodium bicarbonate.
 - Temperature: Elevated temperatures, around 80°C, have been reported to be favorable.
- Outcome: This method has been reported to yield high quantities of 3-Formylcrotyl acetate, although specific yield data is not readily available in the reviewed literature.

Synthetic Pathways Overview



The following diagram illustrates the logical flow of the different synthetic routes to **3-Formylcrotyl acetate**.



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Caption: Synthetic pathways to **3-Formylcrotyl acetate**.

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References

- 1. US4301084A Process for the preparation of carboxylic acid esters of l²-formyl-crotyl alcohol by an allyl rearrangement Google Patents [patents.google.com]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
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